Potency Benchmarking: YKAs3003's Antibacterial Activity Against Standard Panels
YKAs3003 exhibits consistent, quantifiable antibacterial activity against a panel of pathogenic bacteria, providing a well-defined baseline potency profile. The minimal inhibitory concentration (MIC) values for YKAs3003 range from 128 to 256 μg/mL across a variety of bacterial strains [1]. This potency profile serves as a direct comparator for more potent, second-generation KAS III inhibitors. For example, the optimized inhibitor 'compound 6', derived from YKAs3003's pharmacophore, shows >100,000-fold improvement in binding affinity (0.8 nM) to saKAS III compared to the micromolar-range activity typical of the lead compound [2].
| Evidence Dimension | Antibacterial Potency (MIC) and Target Binding Affinity |
|---|---|
| Target Compound Data | MIC: 128-256 μg/mL against various bacteria. Binding affinity not reported for the lead compound but in the micromolar range for early analogs [REFS-1, REFS-2]. |
| Comparator Or Baseline | Second-generation inhibitor 'compound 6' (derived from YKAs3003 pharmacophore) [2] |
| Quantified Difference | ~100,000-fold improvement in binding affinity for the comparator (0.8 nM) versus the target compound's class-typical low micromolar binding [2]. |
| Conditions | In vitro broth microdilution assay for MIC. Binding affinity measured via in vitro fluorescence-based assays against saKAS III. |
Why This Matters
This establishes YKAs3003 as the essential, low-potency baseline comparator for quantifying the SAR and performance gains of any novel KAS III inhibitor derived from its scaffold.
- [1] Lee, J. Y., Jeong, K. W., Lee, J. U., Kang, D. I., & Kim, Y. (2009). Novel E. coli β-ketoacyl-acyl carrier protein synthase III inhibitors as targeted antibiotics. Bioorganic & Medicinal Chemistry, 17(4), 1506-1513. View Source
- [2] Lee, J. Y., Jeong, K. W., Shin, S., Lee, J. U., & Kim, Y. (2011). Discovery of novel selective inhibitors of Staphylococcus aureus β-ketoacyl acyl carrier protein synthase III. European Journal of Medicinal Chemistry, 46(11), 5384-5392. View Source
